N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-4-(trifluoromethyl)benzamide
Description
This compound belongs to the class of thieno-pyrazolyl benzamides, characterized by a fused thiophene-pyrazole core substituted with a phenyl group at position 2 and a 4-(trifluoromethyl)benzamide moiety at position 2. Structural confirmation relies on spectral techniques such as IR, NMR, and MS, which detect key functional groups (e.g., C=S at ~1250 cm⁻¹, NH stretches at 3150–3414 cm⁻¹) and validate tautomeric forms .
Properties
IUPAC Name |
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3OS/c20-19(21,22)13-8-6-12(7-9-13)18(26)23-17-15-10-27-11-16(15)24-25(17)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPAVXGYLAVBBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process begins with the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the phenyl group and the trifluoromethyl-substituted benzamide moiety. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-4-(trifluoromethyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate.
Industry: The compound can be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Moiety
(a) 2-Methyl-N-(2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Structure : Differs by a 2-methylbenzamide substituent instead of 4-(trifluoromethyl)benzamide.
- Properties: The methyl group introduces steric hindrance and electron-donating effects, which may reduce metabolic stability compared to the trifluoromethyl group.
(b) N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide
- Structure : Features a 4-fluorophenyl group at position 2 and a morpholine-sulfonyl substituent on the benzamide.
- Molecular weight (488.55 g/mol) is higher than the target compound (estimated ~420–440 g/mol) .
Core Heterocycle Modifications
(a) 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide
- Structure : Replaces the pyrazole ring with a pyrimidine-thiophene fusion.
(b) Sodium Salt of 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide
- Structure : Shares the 4-(trifluoromethyl)benzamide group but incorporates a tetrazole ring and methylsulfanyl substituent.
- Properties: The tetrazole ring enhances metabolic stability, while the sodium salt formulation improves solubility.
Key Comparative Data Table
Biological Activity
N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Overview
The compound features a thieno[3,4-c]pyrazole core linked to a phenyl group and a trifluoromethyl-substituted benzamide moiety. The presence of these functional groups contributes to its diverse biological activities.
- Enzyme Modulation : The thieno[3,4-c]pyrazole structure is known to interact with various enzymes and receptors. This interaction can lead to modulation of enzyme activities critical in pathways associated with inflammation and cancer.
- Receptor Interactions : The compound may act on multiple receptor types, including G protein-coupled receptors (GPCRs), which play pivotal roles in cellular signaling and physiological responses.
Antitumor Activity
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antitumor properties. For instance:
- A study on pyrazole derivatives showed promising results against BRAF(V600E) mutations, suggesting potential applications in targeted cancer therapies .
- Compounds similar to this compound have demonstrated inhibition of key oncogenic pathways and cell proliferation in various cancer cell lines.
Anti-inflammatory Properties
The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases:
- In vitro studies have shown that derivatives can significantly reduce nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) levels in response to lipopolysaccharide (LPS) stimulation .
Antibacterial and Antifungal Activities
Preliminary evaluations of related compounds indicate moderate to excellent antibacterial and antifungal activities:
- A series of pyrazole derivatives have been tested against various pathogens, demonstrating effectiveness in inhibiting mycelial growth of phytopathogenic fungi .
Case Studies
- Synthesis and Evaluation : A recent synthesis involving this compound revealed its potential as an effective anti-inflammatory agent through its impact on cellular signaling pathways.
- Structure-Activity Relationship (SAR) : Investigations into SAR have highlighted the importance of the trifluoromethyl group in enhancing biological activity, particularly in modulating enzyme interactions and improving pharmacokinetic profiles.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antitumor, Anti-inflammatory |
| 2-methyl-N-{2-phenyltetrahydrothieno[3,4-b]pyrazol}carboxamide | Similar core structure | Moderate antibacterial activity |
| 5-bromo-N-{2-phenyltetrahydrothieno[3,4-b]pyrazol}carboxamide | Similar core structure | Strong antifungal activity |
Q & A
Basic Questions
Q. What are the common synthetic strategies for preparing thieno[3,4-c]pyrazole derivatives like N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-4-(trifluoromethyl)benzamide?
- Answer : Synthesis typically involves multi-step routes:
Core Formation : Cyclization of thiophene and pyrazole precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole core .
Functionalization : Introduction of substituents (e.g., phenyl, trifluoromethyl) via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
Purification : Techniques like column chromatography or HPLC ensure purity, with intermediates characterized via NMR and MS .
Q. Which spectroscopic methods are critical for characterizing the structure of this compound?
- Answer : Key methods include:
- NMR Spectroscopy : To confirm substituent positions (e.g., phenyl, trifluoromethyl) and verify regioselectivity .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
- X-ray Crystallography (if applicable): To resolve 3D conformation and hydrogen-bonding interactions .
Advanced Research Questions
Q. How can synthetic yields of thieno[3,4-c]pyrazole derivatives be optimized?
- Answer : Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Catalyst Use : Palladium catalysts improve cross-coupling reaction yields (e.g., aryl group introduction) .
- Temperature Control : Reflux conditions for cyclization vs. room temperature for sensitive functional groups .
- Validation : Monitor reactions via TLC/HPLC and compare yields across conditions .
Q. What mechanistic insights exist for the biological activity of this compound?
- Answer : Preliminary studies on analogs suggest:
- Target Interaction : Hydrophobic thieno[3,4-c]pyrazole cores bind to enzyme/receptor pockets, while electron-withdrawing groups (e.g., trifluoromethyl) enhance binding affinity .
- Techniques : Molecular docking predicts binding modes, while SPR assays quantify interaction kinetics .
- Contradictions : Varied activity in analogs highlights the need for systematic SAR studies .
Q. How do structural modifications (e.g., substituent changes) affect biological activity?
- Answer : Case studies on analogs reveal:
- Electron-Donating Groups (e.g., methoxy): May reduce metabolic stability but improve solubility .
- Halogen Substituents (e.g., Cl, F): Enhance target selectivity via steric/electronic effects .
- Data Gaps : Conflicting reports on trifluoromethyl’s role warrant comparative IC50 assays .
Q. What strategies address regioselectivity challenges during thieno[3,4-c]pyrazole core synthesis?
- Answer : Approaches include:
- Directing Groups : Use of meta-substituted aryl precursors to guide cyclization .
- pH Modulation : Acidic conditions favor protonation at specific nitrogen sites, controlling ring closure .
- Computational Modeling : DFT calculations predict transition states to optimize regioselectivity .
Q. How should researchers resolve contradictions in reported biological activity data for analogs?
- Answer : Mitigation steps:
Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls .
Structural Validation : Confirm compound purity (>95% via HPLC) and stereochemistry .
Meta-Analysis : Compare datasets across studies to identify confounding variables (e.g., solvent effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
